molecular formula C9H6N2O6S B1213138 8-Hydroxy-7-nitroquinoline-5-sulfonic acid CAS No. 15851-63-5

8-Hydroxy-7-nitroquinoline-5-sulfonic acid

Cat. No.: B1213138
CAS No.: 15851-63-5
M. Wt: 270.22 g/mol
InChI Key: QSIZKIGPOVCSFN-UHFFFAOYSA-N
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Description

8-Hydroxy-7-nitroquinoline-5-sulfonic acid is a chemical compound with the molecular formula C₉H₆N₂O₆S. It is known for its fluorescent properties and is used in various scientific applications, particularly in analytical chemistry .

Chemical Reactions Analysis

8-Hydroxy-7-nitroquinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Hydroxy-7-nitroquinoline-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid involves its ability to form complexes with metal ions. This complexation enhances its fluorescent properties, making it useful in detecting and quantifying metal ions in various samples. The molecular targets include metal ions such as zinc, copper, and iron, which are essential for various biological processes .

Comparison with Similar Compounds

8-Hydroxy-7-nitroquinoline-5-sulfonic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the hydroxy, nitro, and sulfonic acid groups, which confer distinct chemical and physical properties, making it versatile for various applications .

Properties

IUPAC Name

8-hydroxy-7-nitroquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O6S/c12-9-6(11(13)14)4-7(18(15,16)17)5-2-1-3-10-8(5)9/h1-4,12H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIZKIGPOVCSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314164
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15851-63-5
Record name NSC280899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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